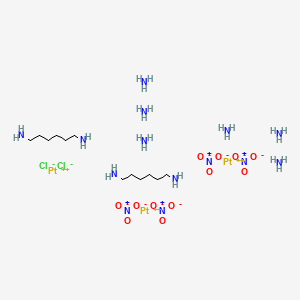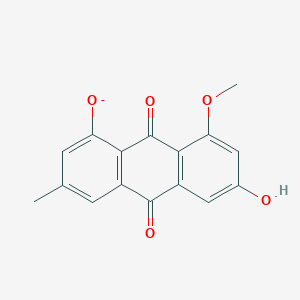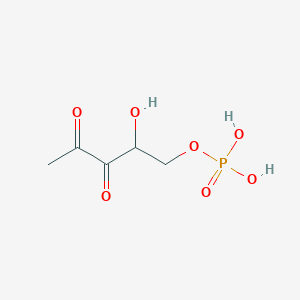
2-Hydroxy-3,4-dioxopentyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-3,4-dioxopentyl dihydrogen phosphate is a monoalkyl phosphate.
Scientific Research Applications
Stability in Biological Systems
- Trialkyl Phosphates as DNA Model Compounds : Trialkyl phosphates, including variants similar to 2-Hydroxy-3,4-dioxopentyl dihydrogen phosphate, demonstrate high stability in both neutral and strongly alkaline conditions. This stability suggests potential applications in modeling DNA-phosphotriesters and understanding DNA structure and stability (Conrad, Müller, & Eisenbrand, 1986).
Fluorescent Sensing
- Fluorescent Sensors for Dihydrogen Phosphate : Dihydrogen phosphate, closely related to 2-Hydroxy-3,4-dioxopentyl dihydrogen phosphate, plays a crucial role in various chemical and biological processes. Fluorescent sensors for detecting H2PO4− are significant for supramolecular chemistry and life sciences, indicating potential applications for similar compounds (Zhang et al., 2014).
Enzymatic Reactions
- Inactivation of Triose Phosphate Isomerase : Compounds like 1-hydroxy-3-iodo-2-propanone phosphate, structurally similar to 2-Hydroxy-3,4-dioxopentyl dihydrogen phosphate, can irreversibly inactivate enzymes such as triose phosphate isomerase. This suggests a potential role in studying enzyme mechanisms and developing enzyme inhibitors (Hartman, 1968).
Molecular Biology
- Synthesis in Riboflavin Biosynthesis : Enzymes such as 3,4-dihydroxy-2-butanone 4-phosphate synthase, involved in riboflavin biosynthesis, utilize substrates similar to 2-Hydroxy-3,4-dioxopentyl dihydrogen phosphate. Understanding these biochemical pathways can inform research in molecular biology and microbiology (Richter et al., 1992).
Hydrolysis and Reaction Mechanisms
- Hydrolysis Studies : Studies on phosphate esters closely related to 2-Hydroxy-3,4-dioxopentyl dihydrogen phosphate can provide insights into their hydrolysis mechanisms, crucial for understanding biochemical reactions and developing synthetic pathways (Tidd, 1971).
properties
Product Name |
2-Hydroxy-3,4-dioxopentyl dihydrogen phosphate |
|---|---|
Molecular Formula |
C5H9O7P |
Molecular Weight |
212.09 g/mol |
IUPAC Name |
(2-hydroxy-3,4-dioxopentyl) dihydrogen phosphate |
InChI |
InChI=1S/C5H9O7P/c1-3(6)5(8)4(7)2-12-13(9,10)11/h4,7H,2H2,1H3,(H2,9,10,11) |
InChI Key |
DTZHMTDUIGHESZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)C(COP(=O)(O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




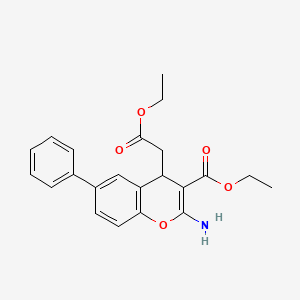

![2-[[1-[(4-Hydroxy-3-propan-2-ylphenyl)methyl]-7-methylindol-4-yl]amino]-2-oxoacetic acid](/img/structure/B1261537.png)
![(2R)-1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B1261540.png)
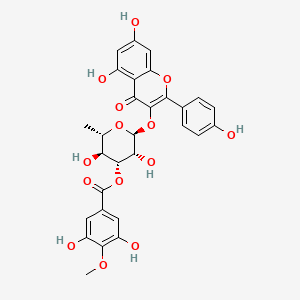

![N-[(2,6-Dimethoxyphenyl)methyl]-N''-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B1261544.png)

